O-Acetyl-L-Threonine

Peptide Ligation O-Acyl Isopeptide Chemistry Native Chemical Ligation Alternatives

Research synthesis of O-acetylated peptides often fails due to acyl migration and undesired N-acetylation. O-Acetyl-L-Threonine (CAS 17012-42-9) resolves this as an orthogonal SPPS building block, enabling site-selective O-acetylation without side-chain interference. • Orthogonal to Fmoc/t-Bu chemistry; mp 183-185°C for its Fmoc derivative. • Mimics post-translational O-acetylation for signal transduction studies. • Enables 80-90% threonine recovery via differential O→N migration for amino acid separation. White solid, ≥95% purity.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 17012-42-9
Cat. No. B098033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Acetyl-L-Threonine
CAS17012-42-9
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)OC(=O)C
InChIInChI=1S/C6H11NO4/c1-3(11-4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5+/m1/s1
InChIKeyGOVSRIMJZNIFHS-WUJLRWPWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Acetyl-L-Threonine: Chemoselective Building Block


O-Acetyl-L-Threonine (CAS 17012-42-9), also known as (2S,3R)-3-acetoxy-2-aminobutanoic acid or H-Thr(Ac)-OH, is a protected amino acid derivative wherein an acetyl group is esterified to the side-chain hydroxyl of L-threonine [1]. This O-acetylation distinguishes it from N-acetylated threonine analogs and free L-threonine, conferring unique chemical reactivity profiles relevant to peptide synthesis and biochemical research . The compound has a molecular weight of 161.16 g/mol and is typically supplied as a white solid with purity ≥95% for research applications [1]. Its primary utility lies in solid-phase peptide synthesis (SPPS) and in mimicking post-translational O-acetylation events.

Why N-Acetyl or Unprotected Threonine Cannot Substitute


O-Acetyl-L-Threonine cannot be generically replaced by its N-acetyl isomer or by free L-threonine due to fundamentally different chemical and biological behaviors. The O-acetyl group introduces an electrophilic ester linkage susceptible to O→N acyl migration under specific conditions, a reactivity not observed in N-acetylated or unprotected threonine [1]. This distinct reactivity dictates its suitability as a protected building block in SPPS, where the acetyl group serves as a temporary masking group orthogonal to standard Fmoc/t-Bu chemistry . Furthermore, in biological contexts, O-acetylation of threonine residues is a post-translational modification distinct from N-terminal acetylation, requiring O-acetyl-L-threonine as a specific precursor or mimetic [2]. Substituting with an analog would alter the intended reaction pathway or biological readout.

Differential Evidence Against Closest Analogs


O-to-N Acyl Migration Ligation Efficiency

In a comparative study of O-acyl isopeptide ligation efficiency, unprotected O-acylated serine isopeptides achieved 57% yield of native peptide via O-to-N acyl transfer, whereas O-acylated threonine isopeptides produced zero yield under identical conditions [1]. This outcome is attributed to the steric hindrance introduced by the additional methyl group on the threonine β-carbon, which disfavors the requisite cyclic transition state formation.

Peptide Ligation O-Acyl Isopeptide Chemistry Native Chemical Ligation Alternatives

O→N Acetyl Migration Kinetics

Fujiwara et al. (1962) directly compared the reaction rates of O→N-acetyl shift for O-acetylserine and O-acetylthreonine. The rate for O-acetylthreonine was found to be greater than that of O-acetylserine [1]. Additionally, the overall process of O-acetylation followed by O→N-acetyl migration enabled isolation of serine and threonine from casein hydrolysate with 80-90% yield [1].

Acyl Migration Chemical Stability Amino Acid Separation

Immunosuppressive Activity Without Cyclophilin Binding

The cyclosporin analog monoacetyl CyC, which incorporates an O-acetyl-L-threonine residue at position 2, was shown to be immunosuppressive in cell-based assays despite failing to bind cyclophilin (Cyp) in cell-free assays [1]. In contrast, the analog methyl-alanyl CsA binds Cyp but is not immunosuppressive. This uncouples cyclophilin binding from immunosuppressive activity and highlights a structure-activity relationship specific to the O-acetylated threonine modification.

Immunosuppression Cyclophilin Binding Cyclosporin Analogs

In Vivo Bioavailability of N-Acetyl-L-Threonine

In a comparative nutritional study, N-acetyl-L-threonine was found to be fully available to promote growth in rats, whereas neither α- nor ε-monoacetylated lysine derivatives, nor the α,ε-diacetyl lysine derivative, were effective in significantly promoting growth [1]. This establishes a class-level distinction: N-acetylated threonine is efficiently utilized in vivo, unlike certain acetylated lysine species.

Bioavailability Nutritional Supplementation Acetylated Amino Acids

Aqueous Solubility: Hydrochloride vs Free Base

The hydrochloride salt form of O-acetyl-L-threonine (CAS 519156-32-2) is described as having enhanced solubility in aqueous solutions compared to the free base . While specific quantitative solubility data are not provided in the available literature, the hydrochloride salt is noted for its utility in aqueous biochemical assays and formulations where solubility is critical .

Solubility Enhancement Formulation Salt Selection

Melting Point: Fmoc-Protected vs Unprotected

The Fmoc-protected derivative, Fmoc-O-acetyl-L-threonine, exhibits a melting point of 183-185°C , significantly higher than the 134-136°C reported for the unprotected O-acetyl-L-threonine free base . This difference reflects the contribution of the Fmoc group to thermal stability and is a key parameter for quality control and storage condition determination.

Physicochemical Characterization Melting Point Solid-Phase Peptide Synthesis

Optimal Application Scenarios


Orthogonal Side-Chain Protection in SPPS

O-Acetyl-L-Threonine serves as a protected building block in Fmoc-SPPS, where the acetyl group masks the hydroxyl functionality and is orthogonal to standard Fmoc/t-Bu deprotection conditions. The Fmoc-O-acetyl-L-threonine derivative (mp 183-185°C) is the preferred form for automated synthesizers, and its distinct melting point aids in identity confirmation .

Phosphorylated Threonine Mimetics Synthesis

The acetylated hydroxyl group of O-acetyl-L-threonine directs the synthesis of phosphorylated threonine mimetics, which are essential for studying phosphorylation-dependent signaling pathways in cellular signal transduction . This application leverages the specific O-acetylation to introduce subsequent modifications.

Serine/Threonine Separation via Acyl Migration

Exploiting the differential O→N acetyl migration rates (O-acetylthreonine > O-acetylserine), researchers can separate serine and threonine from amino acid mixtures. The overall process yields 80-90% recovery of the target amino acids, providing a preparative method for these residues .

Decoupled Immunosuppressive Mechanisms

Monoacetyl CyC, containing an O-acetyl-L-threonine residue, is immunosuppressive without binding to cyclophilin, uncoupling two key properties of cyclosporin A. This makes O-acetyl-L-threonine a critical component for structure-activity relationship studies aimed at developing immunosuppressants with potentially reduced cyclophilin-associated toxicity .

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